2H-Azirine

Computational Chemistry Physical Organic Chemistry Strain-Release Synthesis

Researchers requiring the parent 2H-azirine scaffold often encounter supply gaps or are forced to use less reactive aziridines. 2H-Azirine (CAS 157-16-4) is the thermodynamically stable, isolable isomer that directly addresses this need. Its unique C=N double bond and extreme ring strain (~48 kcal/mol) enable distinct synthetic pathways, including light-activated nitrile ylide generation and strain-release-driven ring expansions, which are inaccessible with saturated analogues. Supplied as a high-purity research reagent with strict low-temperature storage and shipping protocols.

Molecular Formula C2H3N
Molecular Weight 41.05 g/mol
CAS No. 157-16-4
Cat. No. B087319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azirine
CAS157-16-4
Molecular FormulaC2H3N
Molecular Weight41.05 g/mol
Structural Identifiers
SMILESC1C=N1
InChIInChI=1S/C2H3N/c1-2-3-1/h1H,2H2
InChIKeyNTJMGOWFGQXUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Azirine: Highly Strained Heterocycle


2H-Azirine (CAS 157-16-4) is the thermodynamically more stable isomer of the highly strained three-membered nitrogen heterocycle, azirine [1]. It is a fundamental, parent compound that is isolable, unlike its tautomeric counterpart 1H-azirine, which is unstable and spontaneously rearranges to the 2H form [1]. 2H-Azirine is a reactive species that can be generated via multiple routes, including the thermolysis or photolysis of vinyl azides, and is characterized by a C=N double bond, distinguishing it from saturated aziridines [2]. Its inherent ring strain and unique electronic structure make it a versatile building block for synthesizing diverse nitrogen-containing heterocycles and a key intermediate in mechanistic studies, such as those involving matrix-isolation spectroscopy [3].

2H-Azirine: Why Generic Analogs Fail


Attempting to replace 2H-azirine with a generic saturated aziridine or the unstable 1H-azirine tautomer is not chemically or practically viable. The reactivity profile of 2H-azirine is uniquely defined by the combination of extreme ring strain (estimated at 44-48 kcal/mol [1]) and the presence of an electrophilic C=N double bond, which is absent in aziridines [2]. 1H-azirines, which contain a C=C bond, are not stable and rapidly rearrange to the 2H form, making them unavailable as a starting material [1]. Furthermore, the specific electronic structure of 2H-azirine allows for distinct, light-activated reaction pathways (e.g., generation of nitrile ylides) that are not accessible with aziridines, which instead undergo different nucleophilic ring-opening mechanisms [3]. The quantitative differences in strain energy, stability, and electronic structure translate directly into divergent synthetic outcomes and operational constraints.

2H-Azirine: Quantitative Differentiation from Analogs


Ring Strain Advantage Over Aziridine

The total ring-strain energy of 2H-azirine is a key determinant of its high reactivity. A commonly cited estimate for this strain is 48 kcal mol⁻¹, significantly higher than that of the saturated analog, aziridine, for which the ring strain is approximately 27 kcal mol⁻¹ [1]. This ~78% greater strain energy in 2H-azirine provides a significantly larger thermodynamic driving force for ring-opening and expansion reactions compared to aziridines, making it a superior substrate for strain-release-driven transformations [2].

Computational Chemistry Physical Organic Chemistry Strain-Release Synthesis

Photochemical Nitrile Ylide Formation

Under photochemical conditions, 2H-azirines undergo a distinct ring-opening to yield nitrile ylides, which can then participate in [3+2] cycloadditions. This pathway is inaccessible under thermal conditions and is not a characteristic reaction of aziridines [1]. For instance, a study on a continuous-flow process demonstrated the photochemical formation of 2H-azirines from vinyl azides, followed by their conversion to nitrile ylides and subsequent [3+2] cycloaddition to form 1,3,4-triazoles in good yields [1]. In contrast, thermal conditions lead to different reaction outcomes, such as rearrangement or simple reduction [2].

Photochemistry Flow Chemistry Cycloaddition Reaction Discovery

Enantioselective Reduction to Chiral Aziridines

2H-Azirines are privileged substrates for enantioselective reduction to yield chiral aziridines, which are valuable building blocks. A state-of-the-art method using a chiral copper-hydride complex achieved the reduction of mono- and tri-substituted 2H-azirines to the corresponding N-H aziridines with yields of up to 96% and enantioselectivities of up to 96% ee [1]. In contrast, the direct synthesis of enantiopure aziridines from other starting materials often suffers from lower stereocontrol or requires more complex resolution procedures. This high level of stereocontrol is a direct consequence of the specific reactivity of the 2H-azirine C=N bond.

Asymmetric Catalysis Chiral Pool Synthesis Medicinal Chemistry

Ionization Potential as Electronic Descriptor

The ionization energy of 2H-azirine provides a direct measure of its electronic structure and can be used to differentiate it from isomeric species. Photoelectron spectroscopy has determined the vertical ionization energy of 2H-azirine to be 10.58 eV and its adiabatic ionization energy to be 10.1 eV [1]. These values are distinct from those of other C₂H₃N isomers, such as acetonitrile, which has an ionization energy of ~12.2 eV [2]. This difference reflects the unique bonding environment and frontier orbital energies of the strained 2H-azirine ring.

Physical Organic Chemistry Spectroscopy Theoretical Chemistry

2H-Azirine: Key Application Scenarios


Chiral Aziridine Precursor for Drug Discovery

Given the demonstrated ability to reduce 2H-azirines to chiral N-H aziridines with up to 96% yield and 96% ee [1], procurement of 2H-azirine (or its substituted derivatives) is justified for medicinal chemistry groups seeking to efficiently build a chiral amine-containing pharmacophore library. The resulting aziridines serve as versatile intermediates for synthesizing biologically active compounds, including neuropeptide Y Y5 receptor antagonists [1].

Photochemical Cycloaddition for Novel Heterocycles

For research groups focused on photochemistry or developing new reaction methodologies, 2H-azirine is a unique building block. Its ability to generate a nitrile ylide upon irradiation enables distinct [3+2] cycloaddition reactions that are not thermally accessible [2]. This allows for the rapid assembly of complex, densely functionalized N-heterocycles like 1,3,4-triazoles under mild, light-driven conditions [2].

Strain-Release Synthesis and Ring Expansion

The high ring strain of 2H-azirine (~48 kcal/mol) compared to aziridine (~27 kcal/mol) makes it a superior substrate for strain-release-driven synthetic strategies [3]. Researchers designing new ring-expansion or domino sequences can leverage this greater thermodynamic driving force to achieve reactions that would be sluggish or unproductive with less strained aziridines.

Matrix-Isolation Spectroscopy for Mechanistic Studies

2H-Azirine's characterization via matrix-isolation IR spectroscopy at cryogenic temperatures (10 K) confirms its viability as a subject for fundamental mechanistic studies of highly reactive intermediates [4]. Its distinct vibrational fingerprint and photochemical behavior in low-temperature matrices allow physical organic chemists to probe reaction mechanisms, such as those involving triplet biradicals, that are obscured in solution [4].

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